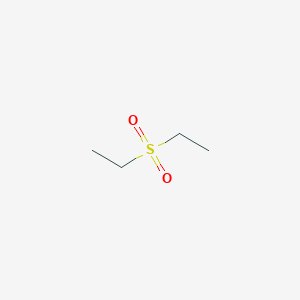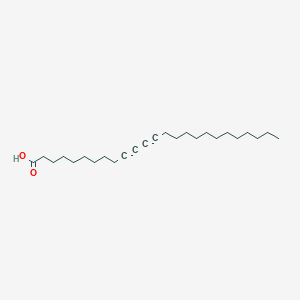
10,12-Pentacosadiynoic acid
説明
Synthesis Analysis
The synthesis of 10,12-pentacosadiynoic acid and its derivatives has been explored through various methods, including the Ahmad-Strong method for synthesizing related pentadecynoic acids. These methods highlight the compound's versatility and the potential for further modification to explore new properties and applications (Howton & Stein, 1969).
Molecular Structure Analysis
The molecular architecture of 10,12-pentacosadiynoic acid has been studied through techniques like infrared spectroscopy and surface-enhanced Raman scattering. These studies reveal a reversible thermochromic disordered-to-regular trans-zigzag transition, indicating the compound's potential for applications in temperature sensing and other areas where molecular structure changes are desirable (Lim et al., 2007).
Chemical Reactions and Properties
Photopolymerization reactions of 10,12-pentacosadiynoic acid, especially when used in conjunction with other materials, have been a focus of research. These reactions often result in the formation of polydiacetylenes with unique properties, such as fluorescence and thermochromism, which can be tailored for specific applications (Yeboah et al., 2021).
Physical Properties Analysis
The physical properties of 10,12-pentacosadiynoic acid, such as its phase behavior and interaction with other compounds, have been explored to understand its potential in creating advanced materials. For instance, the Langmuir–Blodgett technique has been applied to study the adsorption of proteins on surfaces modified with 10,12-pentacosadiynoic acid, providing insights into its utility in biomedical applications (Norde, Giesbers & Pingsheng, 1995).
Chemical Properties Analysis
The chemical properties of 10,12-pentacosadiynoic acid, including its reactivity and the formation of supramolecular aggregates, have been studied to exploit its potential in creating novel nanostructures and materials. These studies have shown that 10,12-pentacosadiynoic acid can form worm-like supramolecular structures, indicating its potential for use in creating advanced materials with specific functionalities (Cho et al., 2014).
科学的研究の応用
Food Storage Applications
- Scientific Field : Materials Science
- Application Summary : PCDA is used in the synthesis of low-temperature irreversible thermochromic indicators for food storage applications . These indicators can ensure the safety and quality of deep-frozen products during storage and transportation .
- Methods of Application : PCDA was functionalized with ethylene glycol monomethylether (EGME), diethylene glycol monomethyl ether (DGME) and triethylene glycol monomethyl ether (TGME), resulting in the formation of ester head groups . Photopolymerization of the synthesized diacetylene dyes was carried out to convert the monomers of the dyes into polymers . The functional dye was incorporated into a polymer film to apply directly on deep freeze products as a polymer strip .
- Results or Outcomes : The functionalized dyes underwent irreversible thermochromic transition when exposed to freezing temperatures . This property of irreversible color transition can make them a reliable indicator of temperature change .
Dosimetry Applications
- Scientific Field : Medical Physics
- Application Summary : Alkali Metal Salts of PCDA have been used in wide-dose-range 2D radiochromic films for radiotherapy . These films provide reliable and accurate dose assessments .
- Methods of Application : The mode of operation involves the polymerization of crystalline diacetylene monomers (e.g., PCDA) to give a color change that is proportional to the radiation dose .
- Results or Outcomes : The lithium salt of PCDA (Li-PCDA) has been developed by Ashland that are based on the lithium salt of PCDA (Li-PCDA) and span dose ranges of 0.01 .
Colorimetric Detection of Malathion
- Scientific Field : Analytical Chemistry
- Application Summary : PCDA is used to synthesize a polymer by combining with pyridine-2-aldoxime for colorimetric detection of malathion .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Thermochromic Sensor
- Scientific Field : Sensor Technology
- Application Summary : PCDA is used to synthesize a thermochromic sensor constituting polymer fibres with monomeric unit of two PCDA linked by a p-phenylene group (bis-PCDA-Ph) .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Fluorescence Sensors for Cationic Surfactants
- Scientific Field : Analytical Chemistry
- Application Summary : PCDA is used in the preparation of colorimetric and fluorescence sensors for cationic surfactants .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Metal–Insulator–Metal Tunnel Devices
- Scientific Field : Electrical Engineering
- Application Summary : PCDA is used in the fabrication of metal–insulator–metal (MIM) tunnel devices . These devices are critical in electronic device fabrication which requires thin film deposition processes .
- Methods of Application : The Langmuir–Blodgett (LB) deposition technique is used to transfer organized monolayers of PCDA onto a substrate with a fine control of the deposition thickness . A MIM tunnel diode is fabricated using a PCDA monolayer assembly as the insulating barrier, which is sandwiched between two nickel layers .
- Results or Outcomes : The current–voltage characteristics of the MIM diode revealed tunneling behavior in the fabricated Ni–PDA LB film–Ni structures .
Colorimetric and Fluorescence Sensors for Cationic Surfactants
- Scientific Field : Analytical Chemistry
- Application Summary : PCDA is used in the preparation of colorimetric and fluorescence sensors for cationic surfactants .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Colorimetric Detection of Malathion
- Scientific Field : Analytical Chemistry
- Application Summary : PCDA is used to synthesize a polymer by combining with pyridine-2-aldoxime for colorimetric detection of malathion .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
特性
IUPAC Name |
pentacosa-10,12-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-12,17-24H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUDRBWHCWYMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66990-33-8 | |
| Record name | Poly(10,12-pentacosadiynoic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66990-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20337082 | |
| Record name | 10,12-Pentacosadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,12-Pentacosadiynoic acid | |
CAS RN |
66990-32-7 | |
| Record name | 10,12-Pentacosadiynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66990-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,12-Pentacosadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,12-Pentacosadiynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



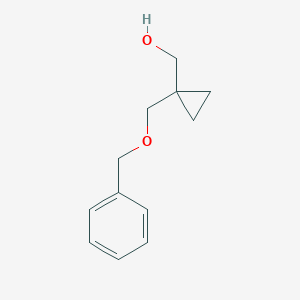
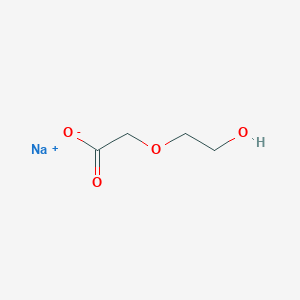
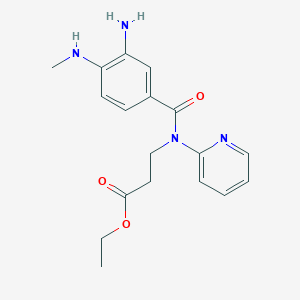
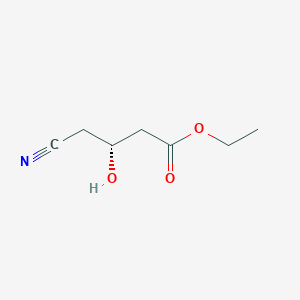
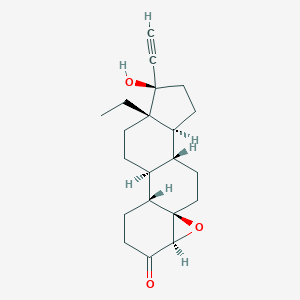
![(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one](/img/structure/B43067.png)
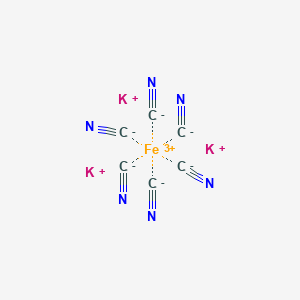
![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)
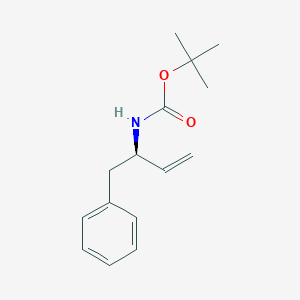
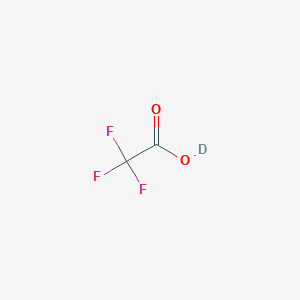
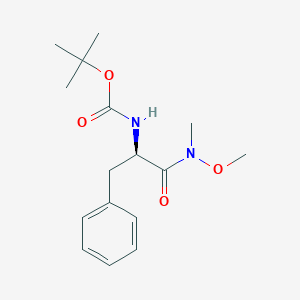
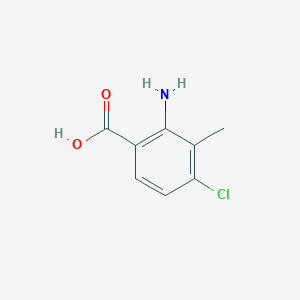
![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)
